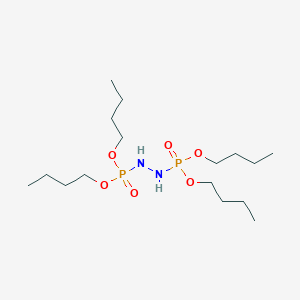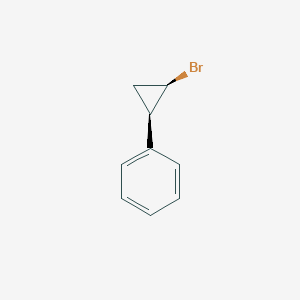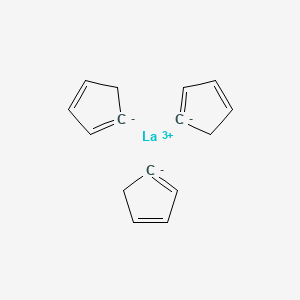
1,2-Bis(dibutoxyphosphoryl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(dibutoxyphosphoryl)hydrazine is an organophosphorus compound with the molecular formula C16H38N2O10P2 It is characterized by the presence of two dibutoxyphosphoryl groups attached to a hydrazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(dibutoxyphosphoryl)hydrazine typically involves the reaction of hydrazine with dibutyl phosphorochloridate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Bis(dibutoxyphosphoryl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The dibutoxyphosphoryl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce hydrazine-based compounds.
Applications De Recherche Scientifique
1,2-Bis(dibutoxyphosphoryl)hydrazine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,2-Bis(dibutoxyphosphoryl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The dibutoxyphosphoryl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(diphenylphosphino)ethane: A similar compound with diphenylphosphino groups instead of dibutoxyphosphoryl groups.
1,2-Bis(dichlorophosphino)ethane: Another related compound with dichlorophosphino groups.
Uniqueness
1,2-Bis(dibutoxyphosphoryl)hydrazine is unique due to its specific dibutoxyphosphoryl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
4133-70-4 |
|---|---|
Formule moléculaire |
C16H38N2O6P2 |
Poids moléculaire |
416.43 g/mol |
Nom IUPAC |
1,2-bis(dibutoxyphosphoryl)hydrazine |
InChI |
InChI=1S/C16H38N2O6P2/c1-5-9-13-21-25(19,22-14-10-6-2)17-18-26(20,23-15-11-7-3)24-16-12-8-4/h5-16H2,1-4H3,(H,17,19)(H,18,20) |
Clé InChI |
WEVSPVFDFAXDHY-UHFFFAOYSA-N |
SMILES canonique |
CCCCOP(=O)(NNP(=O)(OCCCC)OCCCC)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Diethylaminoethyl 4-[(2,5-dioxopyrrolidin-1-yl)methylamino]benzoate](/img/structure/B14013070.png)
![2-(4-Nitrophenyl)-2,3,3a,4-tetrahydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B14013072.png)


![5-[Bis(3,5-di-t-butyl-4-methoxyphenyl)phosphoroso]-2H-1,3-benZodioxole](/img/structure/B14013090.png)






